molecular formula C20H18N2O2S2 B2932755 N-benzyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide CAS No. 946307-71-7

N-benzyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2932755
CAS No.: 946307-71-7
M. Wt: 382.5
InChI Key: ZCGFMHDMHSQPSU-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H18N2O2S2 and its molecular weight is 382.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Antitumor Activity

A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and evaluated for their antitumor activity. These compounds were tested in vitro against a range of human tumor cell lines. Among them, certain compounds exhibited considerable anticancer activity against specific cancer cell lines, highlighting their potential as anticancer agents (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Antibacterial and Antifungal Activities

Derivatives of 2-mercaptobenzimidazole, incorporating the acetamide moiety, demonstrated significant antibacterial and antifungal activities. These compounds were effective against a variety of microorganisms, indicating their potential as broad-spectrum antimicrobial agents (Poonam Devi, M. Shahnaz, & D. Prasad, 2022).

Antimicrobial Agents

Research on 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and related derivatives revealed significant antibacterial activity. These compounds were synthesized and tested for their efficacy against various bacterial strains, showcasing their potential as effective antimicrobial agents (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019).

Antimicrobial and Quantum Calculations

A study on the synthesis of novel sulphonamide derivatives explored their antimicrobial activity along with quantum calculations. These compounds displayed promising antimicrobial properties, and computational analysis provided insight into their reactivity and potential mechanism of action (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

pKa Determination and Drug Precursors

The acidity constants of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were determined, contributing valuable data for their development as drug precursors. The study provided insights into the chemical properties critical for pharmaceutical development (M. Duran & M. Canbaz, 2013).

Properties

IUPAC Name

N-benzyl-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S2/c23-18(16-9-5-2-6-10-16)14-26-20-22-17(13-25-20)11-19(24)21-12-15-7-3-1-4-8-15/h1-10,13H,11-12,14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGFMHDMHSQPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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